molecular formula C11H10N2O B6322852 5-Cyclopropyl-3-phenyl-1,2,4-oxadiazole CAS No. 884637-65-4

5-Cyclopropyl-3-phenyl-1,2,4-oxadiazole

Cat. No.: B6322852
CAS No.: 884637-65-4
M. Wt: 186.21 g/mol
InChI Key: VOTQCPJPCGKLKP-UHFFFAOYSA-N
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Description

5-Cyclopropyl-3-phenyl-1,2,4-oxadiazole is an organic compound that belongs to the class of oxadiazoles, which are five-membered heterocyclic compounds containing one oxygen and two nitrogen atoms.

Scientific Research Applications

5-Cyclopropyl-3-phenyl-1,2,4-oxadiazole has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It has been studied for its potential biological activities, including antibacterial, antifungal, and antiviral properties.

    Medicine: Research has explored its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.

Future Directions

The future directions for the research and development of 1,2,4-oxadiazoles, including 5-Cyclopropyl-3-phenyl-[1,2,4]oxadiazole, could involve the design of new chemical entities with potential anti-infective activity . The versatility of these compounds in the field of drug discovery suggests that they could be used as potential alternative templates for discovering novel antibacterial agents .

Biochemical Analysis

Biochemical Properties

5-Cyclopropyl-3-phenyl-[1,2,4]oxadiazole plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in cancer cell proliferation, thereby exhibiting potential anticancer properties . Additionally, it interacts with proteins involved in inflammatory pathways, reducing inflammation and providing therapeutic benefits in inflammatory diseases .

Cellular Effects

The effects of 5-Cyclopropyl-3-phenyl-[1,2,4]oxadiazole on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been found to alter the expression of genes involved in cell cycle regulation, leading to the inhibition of cancer cell growth . Moreover, it affects cellular metabolism by interacting with metabolic enzymes, thereby altering the metabolic flux and energy production within the cell .

Molecular Mechanism

At the molecular level, 5-Cyclopropyl-3-phenyl-[1,2,4]oxadiazole exerts its effects through various mechanisms. It binds to specific biomolecules, inhibiting or activating their function. For instance, this compound has been shown to inhibit the activity of tyrosine kinases, which are crucial for cancer cell survival and proliferation . Additionally, it can modulate gene expression by interacting with transcription factors, leading to changes in the expression of genes involved in cell growth and apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-Cyclopropyl-3-phenyl-[1,2,4]oxadiazole change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under physiological conditions, maintaining its biological activity over extended periods . Its degradation products may exhibit different biological activities, which could impact its overall therapeutic efficacy .

Dosage Effects in Animal Models

The effects of 5-Cyclopropyl-3-phenyl-[1,2,4]oxadiazole vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects without significant toxicity . At higher doses, it may cause adverse effects, including toxicity and organ damage . These findings highlight the importance of determining the optimal dosage for therapeutic applications to maximize efficacy while minimizing adverse effects.

Metabolic Pathways

5-Cyclopropyl-3-phenyl-[1,2,4]oxadiazole is involved in various metabolic pathways. It interacts with metabolic enzymes and cofactors, influencing the levels of metabolites and the overall metabolic flux within the cell . For instance, this compound has been shown to inhibit certain enzymes involved in the biosynthesis of nucleotides, thereby affecting DNA replication and cell proliferation .

Transport and Distribution

The transport and distribution of 5-Cyclopropyl-3-phenyl-[1,2,4]oxadiazole within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation within different cellular compartments . For example, this compound has been found to accumulate in the nucleus, where it interacts with DNA and transcription factors to modulate gene expression .

Subcellular Localization

The subcellular localization of 5-Cyclopropyl-3-phenyl-[1,2,4]oxadiazole is crucial for its activity and function. It is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . For instance, this compound has been shown to localize to the mitochondria, where it influences mitochondrial function and energy production .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Cyclopropyl-3-phenyl-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of cyclopropylcarbonyl chloride with phenylamidoxime under basic conditions to form the desired oxadiazole ring . The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydroxide, and the reaction mixture is heated to facilitate cyclization.

Industrial Production Methods

the scalability of the synthetic route mentioned above can be adapted for industrial purposes by optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-Cyclopropyl-3-phenyl-1,2,4-oxadiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxadiazole derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced oxadiazole products.

    Substitution: The compound can undergo nucleophilic substitution reactions where the phenyl or cyclopropyl groups are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Various nucleophiles such as halides, amines, and thiols under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives with additional oxygen-containing functional groups, while reduction may produce partially or fully reduced oxadiazole compounds .

Comparison with Similar Compounds

Similar Compounds

    1,2,3-Oxadiazole: Another regioisomer of oxadiazole with different electronic properties and reactivity.

    1,2,5-Oxadiazole (Furazan): Known for its high-energy properties and applications in energetic materials.

    1,3,4-Oxadiazole: Exhibits different biological activities and is used in various medicinal and agricultural applications.

Uniqueness

5-Cyclopropyl-3-phenyl-1,2,4-oxadiazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

5-cyclopropyl-3-phenyl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O/c1-2-4-8(5-3-1)10-12-11(14-13-10)9-6-7-9/h1-5,9H,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOTQCPJPCGKLKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC(=NO2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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